molecular formula C27H40O6 B029690 Acetyl simvastatin CAS No. 145576-25-6

Acetyl simvastatin

カタログ番号: B029690
CAS番号: 145576-25-6
分子量: 460.6 g/mol
InChIキー: OHVWRJDVJRNCPE-BIKFJBPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetyl simvastatin (chemical name: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate) is a derivative of simvastatin, a widely used statin for managing hyperlipidemia. Its molecular formula is C27H40O6, with a molecular weight of 460.61 g/mol and a ChemSpider ID of 9987219 . Structurally, it differs from simvastatin by the addition of an acetyl group, which modifies its physicochemical properties, including solubility and lipophilicity. This compound is primarily recognized as a process-related impurity in simvastatin synthesis and is used in analytical standards for quality control .

準備方法

合成経路と反応条件: アセチルシムバスタチンの調製には、ロバスタチンまたはシムバスタチンから始まるいくつかのステップが含まれます。一般的な方法の1つは次のとおりです。

工業生産方法: アセチルシムバスタチンの工業生産では、その効率性と持続可能性のために、しばしば生触媒が採用されます。 生触媒合成では、穏和な条件下で特定の反応を触媒する酵素を使用し、苛性化学物質の必要性を減らし、廃棄物を最小限に抑えます .

反応の種類:

    酸化: アセチルシムバスタチンは、特にアセチル基で酸化反応を起こし、さまざまな酸化誘導体の形成につながる可能性があります。

    還元: 還元反応は、分子内のケトンまたはエステル官能基を標的にできます。

    置換: 求核置換反応は、アセチル基または分子上の他の反応性部位で起こる可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

    置換: アミンやチオールなどの求核剤は、塩基性条件下でアセチル基を置換するために使用できます。

主要な生成物:

    酸化: アセチルシムバスタチンの酸化誘導体。

    還元: アルコールやアミンなどの分子の還元形。

    置換: アセチル基を置換するさまざまな官能基を持つ置換誘導体。

4. 科学研究の応用

アセチルシムバスタチンは、科学研究で幅広い用途があります。

    化学: スタチンに対するアセチル化の影響とその化学的性質を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスや代謝経路に対する潜在的な影響が調査されています。

    医学: 高コレステロール血症や心血管疾患の治療における治療の可能性を探っています。

    業界: 新しい脂質低下薬や製剤の開発に利用されています.

科学的研究の応用

Antibacterial Properties

Recent studies have indicated that simvastatin, including its acetyl derivative, exhibits significant antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance.

  • Mechanism of Action : Acetyl simvastatin may inhibit multiple macromolecular synthesis pathways in bacteria. Research shows it affects DNA, RNA, protein, and lipid synthesis at concentrations below its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus .
  • Biofilm Disruption : this compound has been shown to effectively disrupt established biofilms formed by S. aureus and S. epidermidis. In comparative studies, it outperformed conventional antibiotics such as linezolid and vancomycin in reducing biofilm mass .
  • Clinical Implications : Given its antibacterial properties, this compound could be repurposed as a topical agent for treating skin infections caused by resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Neurological Applications

This compound's effects on neurological conditions have also been investigated:

  • Cognitive Improvement : In animal models of Angelman syndrome (AS), simvastatin treatment has been associated with restored activity of histone deacetylases (HDAC1/2), leading to improvements in cognitive deficits and social behavior . This suggests potential therapeutic applications for cognitive disorders.
  • Mechanistic Insights : The restoration of brain-derived neurotrophic factor (BDNF) levels through simvastatin treatment indicates a neuroprotective role that may extend to other neurodegenerative diseases .

Safety and Side Effects

Despite its therapeutic potential, the use of this compound is not without risks:

  • Case Study on Acute Pancreatitis : A documented case highlighted a 58-year-old male who developed acute pancreatitis potentially linked to the combination of acetyl-salicylate and simvastatin treatment. Although the direct causation was not definitively established due to the short duration of simvastatin use, this case underscores the need for caution when prescribing statins alongside other medications .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Antibacterial ActivityInhibits bacterial macromolecular synthesis; disrupts biofilms
Neurological DisordersImproves cognitive function in AS models; restores BDNF levels
Safety ConcernsPotential link to acute pancreatitis when combined with other medications

作用機序

アセチルシムバスタチンは、ヒドロキシメチルグルタリルCoAレダクターゼという酵素を阻害することによって効果を発揮します。この酵素は、ヒドロキシメチルグルタリルCoAからメバロン酸への変換を触媒し、コレステロール生合成の重要なステップです。 この酵素を阻害することにより、アセチルシムバスタチンは肝臓におけるコレステロールの産生を減らし、血中コレステロール値を低下させます .

類似の化合物:

独自性: アセチルシムバスタチンは、アセチル基が存在することによってユニークであり、その親油性を高め、細胞膜を横切る能力を高める可能性があります。 この修飾は、他のスタチンと比較して、その薬物動態学的プロファイルと治療効果を向上させる可能性があります .

類似化合物との比較

Structural and Physicochemical Properties

Acetyl simvastatin belongs to the statin class, which inhibits HMG-CoA reductase. Key comparisons with simvastatin and other statins are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Log P* Prodrug Requirement Key Modifications
This compound C27H40O6 460.61 ~5.2 (estimated) Likely Acetylated ester
Simvastatin C25H38O5 418.57 ~4.4 Yes Lactone prodrug
Atorvastatin C33H35FN2O5 558.64 ~4.5 No Fluorophenyl group
Pravastatin C23H36O7 424.53 ~3.1 No Hydroxyl group enhances solubility

*Log P (partition coefficient) estimates lipophilicity. Higher values indicate greater lipid solubility.

Key Insights :

  • The acetyl group in this compound increases its molecular weight and predicted Log P compared to simvastatin, suggesting reduced water solubility and altered tissue distribution .
  • Unlike atorvastatin, which is administered in its active form, this compound likely requires hydrolysis (like simvastatin) to exert pharmacological effects .

Pharmacokinetic and Pharmacodynamic Profiles

Simvastatin vs. This compound

  • Simvastatin : A lactone prodrug hydrolyzed in vivo to its active β-hydroxy acid form. It exhibits low oral bioavailability (~5%) due to extensive first-pass metabolism and is highly protein-bound (>95%) . It upregulates LDL receptor (LDLR) expression and reduces LDL-C by 30–50% .
  • This compound: Limited clinical data exist, but its structural similarity suggests comparable mechanisms. No direct efficacy studies are available .

Comparison with Atorvastatin

  • Atorvastatin, a synthetic statin, is administered in its active form with higher bioavailability (~14%) and a longer half-life (~14 hours) . It reduces LDL-C by 40–60%, outperforming simvastatin in potency .

Research Findings and Clinical Relevance

Table 2: Efficacy and Mechanistic Comparisons

Compound LDL-C Reduction Key Mechanistic Findings Clinical Applications
Simvastatin 30–50% Upregulates LDLR and PCSK9 ; reduces macrophage content in plaques Hyperlipidemia, atherosclerosis
This compound Unknown No direct studies; inferred structural similarity to simvastatin Analytical standard, impurity control
Atorvastatin 40–60% Inhibits HMG-CoA reductase directly; stabilizes atherosclerotic plaques Hyperlipidemia, CVD prevention

Notable Studies:

  • Simvastatin synergizes with LXR-623 (a liver X receptor agonist) to regress atherosclerotic plaques by 216.5%, surpassing monotherapy effects .
  • In Huh7 cells, simvastatin increases LDLR expression by 5.9-fold, comparable to natural compounds from Rydingia michauxii .

生物活性

Acetyl simvastatin, a derivative of simvastatin, is primarily recognized for its lipid-lowering properties as a statin. However, emerging research highlights its diverse biological activities beyond cholesterol management, including antimicrobial effects, neuroprotective mechanisms, and impacts on cellular metabolism. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

Primary Mode of Action: HMG-CoA Reductase Inhibition
this compound functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), a crucial step in cholesterol biosynthesis. This inhibition leads to decreased levels of LDL cholesterol and has been associated with various other biological effects.

Antimicrobial Activity

Recent studies have demonstrated that simvastatin exhibits significant antimicrobial properties against several bacterial strains. This compound is expected to share similar effects due to its structural relationship with simvastatin.

Table 1: Antimicrobial Efficacy of Simvastatin Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.25 μg/mlInhibits protein synthesis and toxin production
Enterococcus faecalis4 μg/mlSignificant growth inhibition observed
Escherichia coli>256 μg/mlIneffective alone; synergistic with colistin

Neuroprotective Effects

Simvastatin has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease and stroke. This compound may also exhibit these protective mechanisms.

Case Study: Neuroprotection in Stroke Models
A study indicated that simvastatin improved outcomes in animal models of cerebral stroke by modulating the activity of nuclear factor-kappa B (NF-κB), which regulates apoptosis and neuroprotection . The findings suggest that this compound could similarly influence neuroinflammatory pathways.

Mitochondrial Function

Research has shown that statins impact mitochondrial bioenergetics, which is crucial for cellular metabolism. This compound's effects on mitochondrial function are likely similar to those observed with simvastatin.

Table 2: Effects of Simvastatin on Mitochondrial Function

ParameterEffectConcentration
Respiratory RateDecreasedUp to 80% reduction
Membrane PotentialDecreasedSignificant decline
Reactive Oxygen Species (ROS)IncreasedUp to 3-fold increase

In isolated rat brain mitochondria, both atorvastatin and simvastatin significantly inhibited respiratory chain activity, leading to decreased ATP synthesis and increased ROS formation .

Proteomic Changes Induced by this compound

Proteomic analyses have revealed that treatment with simvastatin alters the expression of numerous proteins involved in various metabolic pathways. For example, significant downregulation was observed in proteins related to amino acid biosynthesis and energy metabolism, indicating a broad impact on cellular homeostasis .

Figure 1: Proteomic Analysis Results

  • Upregulated Proteins: ClpC (ATP-dependent Clp protease), ClpB (chaperone protein)
  • Downregulated Pathways: Pyrimidine metabolism, aminoacyl-tRNA biosynthesis

化学反応の分析

(a) Enzymatic Acylation

  • Substrate : Diol lactone derived from lovastatin acid hydrolysis .
  • Catalyst : Hydrolases (e.g., SEQ ID NO:4 esterase) or Lewis acids like BF₃·OEt₂ .
  • Reaction : The 4′-OH group on the lactone ring is acetylated using acetyl chloride or acetic anhydride.
  • Yield : >90% under optimized enzymatic conditions .

(b) Chemical Acylation

  • Conditions : Lewis acid-catalyzed acylation at 0–25°C in dichloromethane .
  • By-products : Homosimvastatin (bissimvastatin) and isosimvastatin (4′-acyl lactone) .

Hydrolysis of Acetyl Simvastatin

The acetyl group is selectively removed to yield simvastatin:

(a) Enzymatic Hydrolysis

  • Catalyst : Esterases (e.g., SEQ ID NO:4) .
  • Conditions : pH 7–8, 25–40°C .
  • Specificity : Regioselective hydrolysis of the 4′-acetyl group without affecting the 8′-ester .

(b) Chemical Hydrolysis

  • Reagents : NaOH or KOH in methanol/water .
  • Efficiency : Lower regioselectivity compared to enzymatic methods, leading to side products .

Stability and Degradation

  • Thermal Stability : Stable at ≤25°C but degrades at >40°C via lactone ring opening .
  • Photodegradation : Forms oxidation products under UV light .
  • Hydrolytic Degradation : Rapid hydrolysis in alkaline conditions (t₁/₂ = 2 hrs at pH 10) .

Key Reaction Data

Reaction TypeConditionsCatalyst/ReagentYield/PuritySource
Enzymatic Acylation25°C, pH 7.5SEQ ID NO:4 esterase92% (99% purity)
Chemical Acylation0°C, BF₃·OEt₂ in CH₂Cl₂Acetyl triflate85% (88% purity)
Enzymatic Hydrolysis37°C, pH 8.0LovD acyltransferase>99% conversion
Alkaline Hydrolysis25°C, 0.1M NaOH78% (with 12% by-products)

Side Reactions and By-Products

  • Homosimvastatin : Formed via over-acylation at both 4′- and 8′-positions .
  • Isosimvastatin : Results from incomplete regioselective acylation .
  • Mitigation : Enzymatic hydrolysis with SEQ ID NO:4 esterase reduces by-products to <2% .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating acetyl simvastatin's pharmacokinetic properties in preclinical models?

  • Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Ensure dose-response studies in animal models (e.g., rodents) include control groups receiving vehicle-only formulations. Parameters like bioavailability, half-life, and tissue distribution should be measured under standardized fasting/non-fasting conditions to minimize variability .

Q. How should researchers design in vitro assays to assess this compound's mechanism of action on lipid metabolism?

  • Methodological Answer : Employ hepatic cell lines (e.g., HepG2) to measure LDL receptor upregulation or HMG-CoA reductase inhibition. Include positive controls (e.g., native simvastatin) and negative controls (untreated cells). Use siRNA knockdown of target genes (e.g., HMGCR) to confirm specificity. Data should be normalized to protein content or cell count, with triplicate technical replicates to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes. For skewed data, consider non-parametric tests like Kruskal-Wallis .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting divergent outcomes of this compound on atherosclerotic plaque regression?

  • Methodological Answer : Conduct a meta-analysis of preclinical and clinical data, stratifying by variables such as dosage, treatment duration, and patient subgroups (e.g., diabetic vs. non-diabetic). Use sensitivity analysis to identify confounding factors (e.g., baseline LDL levels). Reference conflicting trials like the ENHANCE study, where simvastatin/ezetimibe combination reduced LDL but did not improve carotid intima-media thickness .

Q. What strategies optimize this compound's synthesis to minimize impurities in large-scale production for clinical trials?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor reaction intermediates in real time. Use orthogonal analytical methods (e.g., NMR, HPLC-MS) to characterize impurities. For batch-to-batch consistency, adopt quality-by-design (QbD) principles, including design-of-experiments (DoE) to identify critical process parameters .

Q. How should researchers address variability in this compound's metabolite profiles across demographic subgroups?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling with covariates such as age, sex, and CYP3A4 genotype. Use population pharmacokinetics (PopPK) software (e.g., NONMEM) to analyze sparse sampling data from Phase I trials. Validate findings in ethnically diverse cohorts to assess generalizability .

Q. Data Integrity and Reproducibility

Q. What steps ensure reproducibility when comparing this compound to other statins in animal models of hypercholesterolemia?

  • Methodological Answer : Standardize diets (e.g., cholesterol-rich vs. normal chow) and housing conditions across experiments. Blind researchers to treatment groups during data collection. Publish raw data and detailed protocols in supplementary materials, adhering to ARRIVE guidelines for preclinical studies .

Q. How can researchers mitigate bias in retrospective analyses of this compound's long-term safety data?

  • Methodological Answer : Use propensity score matching to balance confounding variables (e.g., comorbidities, concomitant medications). Apply competing-risk regression models to account for mortality unrelated to treatment. Transparently report limitations, such as missing data or selection bias, in the discussion section .

Q. Ethical and Regulatory Considerations

Q. What are the key inclusion/exclusion criteria for clinical trials testing this compound in pediatric populations?

  • Methodological Answer : Exclude patients with genetic disorders affecting lipid metabolism (e.g., homozygous familial hypercholesterolemia) or liver/kidney dysfunction. Include age-appropriate assent forms and monitor growth parameters. Reference FDA guidance on pediatric statin trials, which mandate long-term safety follow-up .

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodological Answer : Reconcile findings by analyzing species-specific differences in drug metabolism (e.g., murine vs. human CYP450 activity). Use translational biomarkers (e.g., PCSK9 levels) to bridge preclinical and clinical data. Publish negative results to avoid publication bias .

Q. Data Presentation Guidelines

  • Tables : Include means ± SD, p-values, and effect sizes for key outcomes (Example Table 1).
  • Figures : Use error bars for SEM/CI in dose-response curves. Annotate statistical significance with asterisks (*p < 0.05, **p < 0.01) .

特性

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWRJDVJRNCPE-BIKFJBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163099
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-25-6
Record name Acetyl simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl simvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Acetyl simvastatin
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Acetyl simvastatin
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Acetyl simvastatin
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Acetyl simvastatin
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Acetyl simvastatin
1H-1-Ethyl Candesartan
Acetyl simvastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。